molecular formula C10H11NO3 B2501689 2-(4-formylphenoxy)-N-methylacetamide CAS No. 142558-10-9

2-(4-formylphenoxy)-N-methylacetamide

Cat. No.: B2501689
CAS No.: 142558-10-9
M. Wt: 193.202
InChI Key: OMBQRGCYHSVMHE-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, 2-(4-formylphenoxy)-N-methylacetamide serves as a key precursor and intermediate. evitachem.comarkat-usa.org Its synthesis is typically achieved through a Williamson ether synthesis, a classic and efficient method for forming ether linkages. This reaction involves treating 4-hydroxybenzaldehyde (B117250) with 2-chloro-N-methylacetamide. evitachem.comrsc.org The process is generally conducted in an anhydrous solvent like acetone (B3395972), with a base such as potassium carbonate to facilitate the reaction, often yielding the product in high amounts, with reported yields ranging from 80% to 92%. evitachem.comarkat-usa.orgrsc.org

The bifunctional nature of this molecule, containing both an aldehyde and an amide group, allows it to be a strategic starting point for creating more complex molecular architectures. nbinno.com The aldehyde group is particularly amenable to a variety of transformations, including Schiff base formation, Knoevenagel condensation, and other C-C bond-forming reactions. arkat-usa.orguobaghdad.edu.iq This reactivity makes the compound an ideal substrate for multicomponent reactions, an area of growing importance in organic synthesis for the efficient, one-pot construction of intricate molecules. arkat-usa.org For example, it has been successfully employed as a precursor in three-component reactions to synthesize novel fused pyran systems. arkat-usa.org

Research Significance of the Formylphenoxyacetamide Moiety

The research significance of the this compound structure stems from the valuable chemical properties of its constituent parts. The phenoxyacetamide scaffold itself is recognized for its presence in numerous compounds with diverse applications, including in agriculture and medicine. google.com This core structure provides a stable, yet synthetically flexible, platform for further chemical modification. nih.gov

The para-substituted formyl group is a highly versatile functional handle. arkat-usa.org Aldehydes are a cornerstone of organic synthesis, participating in a vast number of reactions that allow for molecular elaboration. This enables researchers to use this compound as a foundational element to build libraries of new compounds. arkat-usa.org The N-methylacetamide portion of the molecule also plays a role by influencing the compound's physicochemical properties, such as solubility and its ability to participate in hydrogen bonding.

Historical Development in Synthetic Chemistry (Brief Overview of Key Precursors)

The synthesis of this compound is built upon a foundation of fundamental reactions and precursor molecules that trace their origins to the formative years of synthetic organic chemistry. nih.gov The rise of the chemical industry in the 19th century, largely from byproducts of coal tar, provided a rich source of simple aromatic compounds that became the building blocks for a new world of synthetic molecules. nih.gov

The key precursors to this compound are 4-hydroxybenzaldehyde and N-methylacetamide (in its activated form).

4-Hydroxybenzaldehyde : Also known as p-hydroxybenzaldehyde, this aromatic aldehyde is a commercially significant compound. sinocurechem.comwikipedia.org Historical synthesis methods include the Reimer-Tiemann reaction, which involves the formylation of phenol (B47542). wikipedia.org Modern industrial production often relies on the selective oxidation of p-cresol. sinocurechem.comepo.org The development of efficient catalytic processes for this transformation was a crucial step in making 4-hydroxybenzaldehyde and its derivatives readily available for use as intermediates in pharmaceuticals and other specialty chemicals. sinocurechem.comepo.orggoogle.com

N-methylacetamide : The other half of the target molecule is derived from N-methylacetamide. The formation of its reactive precursor, 2-chloro-N-methylacetamide, is typically accomplished through the reaction of chloroacetyl chloride with methylamine. rsc.orguobaghdad.edu.iq The discovery and availability of highly reactive reagents like chloroacetyl chloride were pivotal advancements in synthetic chemistry, providing a straightforward means for the acylation of amines and alcohols, thus enabling the construction of amide and ester linkages that are ubiquitous in chemistry and biology. uobaghdad.edu.iq

The Williamson ether synthesis, which joins these two precursor fragments, was first reported in 1850 and remains one of the most important and widely used methods for ether synthesis today.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBQRGCYHSVMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways

The most common methods for synthesizing the 2-(4-formylphenoxy)-N-methylacetamide scaffold are based on traditional, high-yielding reactions that are staples in organic chemistry.

Nucleophilic Substitution Reactions for Phenoxyacetamide Formation

The formation of the phenoxyacetamide core of the molecule is typically accomplished via a Williamson ether synthesis. This S(_N)2 reaction involves an alkoxide nucleophile attacking an alkyl halide.

Reaction of Chloroacetamide Derivatives with Phenols

A prevalent strategy involves the reaction of a chloroacetamide derivative with a phenol (B47542) in the presence of a base. arkat-usa.org For the synthesis of related N-aryl acetamides, 2-chloro-N-phenylacetamide derivatives are reacted with the potassium salt of p-hydroxybenzaldehyde. arkat-usa.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at reflux temperatures to facilitate the nucleophilic substitution. arkat-usa.org The base, such as potassium carbonate, is crucial for deprotonating the phenol, thereby generating the phenoxide nucleophile required for the reaction. thieme-connect.com

The general scheme for this reaction is as follows:

An N-substituted 2-chloroacetamide (B119443) reacts with a phenol.

A base is used to deprotonate the hydroxyl group of the phenol.

A polar aprotic solvent is typically used to facilitate the S(_N)2 reaction.

Role of 4-Hydroxybenzaldehyde (B117250) as a Reactant

In the synthesis of this compound and its analogs, 4-hydroxybenzaldehyde serves as the phenolic starting material. numberanalytics.com Its hydroxyl group is deprotonated by a base, forming the 4-formylphenoxide ion. This ion then acts as the nucleophile, attacking the electrophilic carbon of a chloroacetamide derivative, such as N-methyl-2-chloroacetamide, to form the desired ether linkage. numberanalytics.com This specific application of the Williamson ether synthesis is a key step in assembling the target molecule's backbone. numberanalytics.comfrancis-press.com

Condensation Reactions for Amide Linkage Formation

Amide bond formation is a type of condensation reaction where two molecules, typically a carboxylic acid and an amine, join together with the elimination of a small molecule, such as water. enantia.com This fundamental reaction can be applied to the synthesis of this compound by reacting 2-(4-formylphenoxy)acetic acid with methylamine.

While this reaction can proceed by simply heating the reactants, the removal of the water byproduct is necessary to drive the equilibrium towards the product. thieme-connect.de In a laboratory setting, the formation of an amide from a carboxylic acid and an amine at room temperature is often very slow. enantia.com To overcome this, the carboxylic acid is typically "activated" by converting it into a more reactive derivative like an acyl halide or anhydride, which then readily reacts with the amine. europa.eu

Step-by-Step Synthesis Protocols

Detailed protocols for analogous compounds provide a clear blueprint for the synthesis of this compound. For instance, the synthesis of 2-(4-formylphenoxy)acetamide (B142961) (the non-N-methylated analog) involves the following steps:

4-Hydroxybenzaldehyde, 2-bromoacetamide, and potassium carbonate are mixed in acetonitrile.

The mixture is stirred at 50°C for 5 hours.

After cooling, the insoluble material is filtered off.

The solvent is evaporated, and the residue is worked up with dichloromethane (B109758) and water to yield the final product. thieme-connect.com

A similar procedure is used for N-aryl derivatives, where an appropriate 2-chloro-N-aryl acetamide (B32628) is refluxed with 4-hydroxybenzaldehyde and a base in a suitable solvent. numberanalytics.com

Table 1: Reaction Conditions for Synthesis of 2-(4-formylphenoxy)acetamide Derivatives
Reactant 1Reactant 2BaseSolventConditionsYieldReference
4-Hydroxybenzaldehyde2-BromoacetamidePotassium CarbonateAcetonitrile50°C, 5 h76.3% thieme-connect.com
4-HydroxybenzaldehydeChloroacetamide DerivativesSodium in Ethanol (B145695)EthanolReflux, 3 hNot Specified numberanalytics.com
Potassium salt of p-hydroxybenzaldehyde2-Chloro-N-phenylacetamide(Implied)DMFReflux80-86% arkat-usa.org

Advanced Synthetic Approaches

While traditional methods are effective, modern synthetic chemistry offers advanced approaches that can improve reaction times, yields, and environmental friendliness.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. numberanalytics.com For condensation reactions and the synthesis of heterocyclic compounds, microwave-assisted techniques have been shown to significantly reduce reaction times from hours to minutes and often result in higher yields compared to conventional heating methods. numberanalytics.comnih.gov This approach could be applied to both the Williamson ether synthesis and the amide formation steps in the synthesis of this compound. jchps.com

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over batch processing. europa.eu These benefits include enhanced safety due to small reaction volumes, precise control over reaction parameters like temperature and residence time, and improved reproducibility. enantia.comeuropa.eu This technology is particularly advantageous for handling hazardous reagents or unstable intermediates and allows for the "telescoping" of multiple reaction steps into a continuous process, which can reduce waste and improve efficiency. thieme-connect.denih.gov The synthesis of the target compound could be adapted to a flow process, potentially improving safety and scalability. enantia.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient approach to complex molecules. While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the closely related 2-(4-formylphenoxy)-N-arylacetamides have been utilized as key building blocks in subsequent three-component reactions. arkat-usa.org

The general strategy involves the initial preparation of the 2-(4-formylphenoxy)-N-substituted acetamide, which then serves as the aldehyde component in a subsequent multicomponent reaction. For instance, 2-(4-formylphenoxy)-N-arylacetamides are synthesized and then reacted with an active methylene (B1212753) compound and a C-H acid in the presence of a basic catalyst. arkat-usa.org This highlights the role of the formyl group in this compound as a reactive site for further molecular elaboration through MCRs.

A typical reaction involves the condensation of the aldehyde with a compound containing an active methylene group, such as malononitrile (B47326), and a 1,3-dicarbonyl compound. This approach allows for the rapid construction of complex heterocyclic scaffolds. arkat-usa.orgresearchgate.net The utility of this compound in such strategies lies in its bifunctional nature, possessing both an amide and a reactive aldehyde group, making it a valuable synthon for combinatorial chemistry and the generation of compound libraries.

Table 1: Examples of Multicomponent Reactions Utilizing 2-(4-formylphenoxy)-N-arylacetamides

Aldehyde ComponentActive Methylene ComponentC-H AcidCatalystProduct Type
2-(4-formylphenoxy)-N-phenylacetamideMalononitrileDimedonePiperidine (B6355638)Dihydropyridine derivative
2-(4-formylphenoxy)-N-phenylacetamideMalononitrile4-HydroxycoumarinPiperidineChromene derivative
2-(4-formylphenoxy)-N-phenylacetamideEthyl cyanoacetateBarbituric acidPiperidinePyranopyrimidine derivative

Microwave-Assisted Synthesis for Reaction Rate and Yield Enhancement

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly beneficial for reactions that are sluggish at ambient temperatures or require prolonged heating.

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general principles of microwave chemistry can be applied to its synthesis. The key reaction for its preparation is the Williamson ether synthesis between 4-hydroxybenzaldehyde and 2-chloro-N-methylacetamide. Microwave irradiation can potentially enhance the rate of this SN2 reaction by efficiently heating the polar reactants and solvents, leading to a significant reduction in reaction time. nih.gov

Furthermore, subsequent reactions involving the formyl group of this compound, such as Knoevenagel condensations or the formation of Schiff bases, are also amenable to microwave assistance. nih.govjchps.com For example, the condensation of aldehydes with active methylene compounds is a common reaction that benefits from microwave irradiation, often proceeding to completion in a matter of minutes with improved yields. nih.gov

Table 2: Potential Microwave-Assisted Reactions Involving this compound

Reaction TypeReactantsPotential Advantage of Microwave Synthesis
Williamson Ether Synthesis4-hydroxybenzaldehyde, 2-chloro-N-methylacetamideReduced reaction time, improved yield
Knoevenagel CondensationThis compound, MalononitrileRapid reaction, higher product purity
Schiff Base FormationThis compound, AnilineShorter reaction time, solvent-free conditions

Chemical Reactivity and Mechanistic Investigations

Exploration of Functional Group Transformations

The strategic modification of the formyl and amide groups is central to the synthetic utility of this compound.

The formyl group is a highly reactive electrophilic site, readily participating in condensation reactions with active methylene (B1212753) compounds. This reactivity is fundamental to its use in synthesizing larger, more complex structures.

One of the most common transformations is the Claisen-Schmidt condensation , where 2-(4-formylphenoxy)-N-methylacetamide reacts with a ketone, such as 1-(thiophen-2-yl)ethan-1-one, in the presence of a base like potassium hydroxide (B78521) (KOH), to form chalcones. researchgate.netresearchgate.net These chalcones, which are α,β-unsaturated ketones, serve as crucial intermediates for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

Another key reaction is the Knoevenagel condensation , which involves the reaction of the aldehyde with compounds possessing an active methylene group, such as malononitrile (B47326). arkat-usa.orgwikipedia.org This reaction is typically catalyzed by a weak base like piperidine (B6355638) and proceeds by nucleophilic addition to the carbonyl group, followed by dehydration. arkat-usa.orgwikipedia.org The resulting dicyanovinyl intermediate is a potent Michael acceptor, primed for subsequent reactions. arkat-usa.org

These condensation reactions are pivotal as they extend the carbon skeleton and introduce new functionalities that can participate in further transformations, particularly cyclizations.

Table 1: Examples of Condensation Reactions Involving 2-(4-formylphenoxy)-N-arylacetamides

ReactantCondensation TypeCatalystProduct Type
1-(Thiophen-2-yl)ethan-1-oneClaisen-SchmidtKOHChalcone
MalononitrileKnoevenagelPiperidine2-(4-(2,2-Dicyanovinyl)phenoxy) derivative
Active Methylene Reagents (e.g., Dimedone)Three-componentPiperidineFused 4H-Pyrans

The N-methylacetamide group is generally stable under the conditions used for the condensation reactions of the formyl group. researchgate.netarkat-usa.org Its primary role is often as a stable structural motif within the larger molecule. The synthesis of the parent compound and its N-aryl analogs typically involves the formation of the amide bond before the ether linkage is established. evitachem.comrdd.edu.iq This is achieved by reacting an appropriate primary amine (e.g., methylamine, aniline) with an activated carboxylic acid derivative, most commonly chloroacetyl chloride. rdd.edu.iqrsc.org

Nucleophilic Reactivity of Halogenated Precursors

The synthesis of this compound itself is a prime example of a nucleophilic substitution reaction. The most common route involves the Williamson ether synthesis. researchgate.netrdd.edu.iq In this method, 4-hydroxybenzaldehyde (B117250) is deprotonated by a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), to form a nucleophilic phenoxide ion. researchgate.netrsc.org

This phenoxide then attacks the electrophilic carbon of a halogenated precursor, typically 2-chloro-N-methylacetamide, displacing the chloride leaving group in an Sₙ2 reaction. researchgate.netresearchgate.net The reaction is often carried out in a polar aprotic solvent like acetone (B3395972) or DMF, and sometimes a catalyst like potassium iodide is added to enhance the reaction rate. researchgate.netresearchgate.net This synthetic strategy is robust and widely used for preparing a variety of N-substituted 2-(4-formylphenoxy)acetamides. researchgate.netrsc.org

Intramolecular Cyclization Pathways to Heterocyclic Systems

This compound is a valuable building block for the synthesis of diverse heterocyclic systems. researchgate.net The initial products from condensation reactions involving the formyl group are often designed as intermediates for subsequent cyclization steps. These can occur in one-pot, multi-component reactions. arkat-usa.org

For instance, a three-component reaction between a 2-(4-formylphenoxy)-N-arylacetamide, malononitrile, and an active methylene compound like dimedone or 4-hydroxycoumarin, yields fused 4H-pyran systems. arkat-usa.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to furnish the final heterocyclic product. arkat-usa.org Similarly, reactions with nitrogen binucleophiles can lead to the formation of fused pyrimidine (B1678525) and triazolo[1,5-a]pyrimidine derivatives via Biginelli-like cyclocondensation reactions. researchgate.net

Detailed Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of these transformations is key to controlling reaction outcomes and designing new synthetic pathways.

The Michael addition, or conjugate 1,4-addition, is a critical mechanistic step in many of the multi-component reactions that utilize this compound. arkat-usa.orgadichemistry.comwikipedia.org This pathway is particularly evident in the synthesis of fused 4H-pyrans. arkat-usa.org

The mechanism proceeds as follows:

Formation of Michael Acceptor : The reaction begins with a base-catalyzed Knoevenagel condensation between this compound and malononitrile. This forms a highly electrophilic α,β-unsaturated compound, 2-(4-(2,2-dicyanovinyl)phenoxy)-N-methylacetamide, which serves as the Michael acceptor. arkat-usa.org

Formation of Michael Donor : The base (e.g., piperidine) also deprotonates the active methylene compound (e.g., dimedone), creating a resonance-stabilized carbanion (enolate). This species is the nucleophilic Michael donor. adichemistry.comwikipedia.org

Conjugate Addition : The Michael donor attacks the β-carbon of the Michael acceptor. chemistrysteps.commasterorganicchemistry.com The electron density is pushed through the conjugated system, ultimately residing on the nitrogen of one of the nitrile groups or forming a new enolate. libretexts.org

Cyclization and Tautomerization : The intermediate formed then undergoes a rapid intramolecular nucleophilic attack on one of the nitrile groups, followed by protonation and tautomerization to yield the stable, final fused heterocyclic 4H-pyran system. arkat-usa.org

This sequence demonstrates how an initial condensation reaction on the formyl group generates a reactive intermediate that drives the subsequent formation of complex heterocyclic structures through a Michael addition pathway.

Role of Catalytically Generated Intermediates

In the realm of organic synthesis, the reactivity of "this compound" can be significantly modulated through the use of organocatalysts, which generate transient, highly reactive intermediates. A prominent example of this is the utilization of N-heterocyclic carbenes (NHCs) as catalysts. NHCs are known to facilitate a polarity reversal (umpolung) of the aldehyde functionality, thereby opening up unique reaction pathways. beilstein-journals.org

The catalytic cycle typically begins with the nucleophilic attack of the N-heterocyclic carbene on the carbonyl carbon of the aldehyde group in "this compound". This initial step leads to the formation of a tetrahedral intermediate. Subsequent proton transfer results in the generation of a key catalytically generated species known as the Breslow intermediate. mdpi.comnih.gov This intermediate is a potent nucleophile, effectively functioning as an acyl anion equivalent. beilstein-journals.orgnih.gov

The formation of the Breslow intermediate is a crucial step, as it transforms the otherwise electrophilic aldehyde carbon into a nucleophilic center. This transient species can then react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds. For instance, the Breslow intermediate derived from "this compound" can participate in reactions such as the benzoin (B196080) condensation or Stetter reaction. beilstein-journals.org

The versatility of this catalytically generated intermediate is a cornerstone of modern organocatalysis. By carefully selecting the NHC catalyst and the reaction partner (electrophile), a diverse array of functionalized molecules can be synthesized from "this compound". The catalyst is regenerated at the end of the reaction cycle, allowing for its use in substoichiometric amounts. mdpi.com

Detailed research findings on analogous aromatic aldehydes have elucidated the electronic and steric factors that influence the formation and reactivity of these Breslow intermediates. The phenoxy-N-methylacetamide moiety in "this compound" can exert electronic effects on the aldehyde group, which in turn can influence the stability and nucleophilicity of the corresponding Breslow intermediate.

The table below summarizes the key catalytically generated intermediates and their roles in the transformation of "this compound" based on established principles of N-heterocyclic carbene catalysis.

IntermediateStructure/DescriptionRole in Catalysis
N-Heterocyclic Carbene (NHC) Adduct Formed by the nucleophilic attack of the NHC on the aldehyde carbonyl carbon.Initial tetrahedral intermediate leading to the Breslow intermediate.
Breslow Intermediate An enol-like species where the former aldehyde proton has migrated.Acts as a nucleophilic acyl anion equivalent, reacting with electrophiles. beilstein-journals.orgnih.gov
Acyl Azolium Intermediate Formed after the Breslow intermediate reacts with an electrophile.Precursor to the final product and regenerated catalyst.

Derivatization and Structural Modification Strategies

Design and Synthesis of Novel Analogues

The core structure of 2-(4-formylphenoxy)-N-methylacetamide serves as a scaffold for building more complex molecules. Synthetic strategies often involve modifications at the acetamide (B32628) nitrogen or cyclization reactions utilizing the aldehyde functionality.

A primary strategy for creating analogues involves the synthesis of various N-substituted acetamide derivatives. The parent compound, this compound, is part of a broader class of 2-(4-formylphenoxy)-N-(aryl)acetamides. These precursors are typically synthesized through the reaction of the potassium salt of p-hydroxybenzaldehyde with an appropriate 2-chloro-N-phenylacetamide or 2-bromo-N-phenylacetamide derivative. nih.govwikipedia.org This method allows for the introduction of a wide range of substituents on the N-phenyl ring, thereby modulating the electronic and steric properties of the resulting molecule. nih.gov The synthesis is often performed in a solvent like dimethylformamide (DMF) or acetone (B3395972), with the presence of a base such as potassium carbonate. nih.govwikipedia.org

Table 1: Examples of Synthesized 2-(4-formylphenoxy)-N-(aryl)acetamide Derivatives nih.gov

Compound IDN-Aryl SubstituentYield (%)
7aPhenyl86
7b4-Methylphenyl83
7c4-Methoxyphenyl80
7d4-Chlorophenyl85

The aldehyde group of this compound and its derivatives is a key functional handle for constructing various heterocyclic rings. Through condensation reactions, this aldehyde can be incorporated into new ring systems, leading to hybrid molecules with potentially novel properties.

Thiazolidinedione moieties are commonly introduced via the Knoevenagel condensation reaction. wikipedia.orgrsc.org In this synthesis, 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide is reacted with a thiazolidinedione derivative, such as 2,4-thiazolidinedione (B21345) or 2-thioxo-4-thiazolidinone (rhodanine), in equimolar proportions. rsc.orgresearchgate.net The reaction is typically catalyzed by a mild base like piperidine (B6355638), often with glacial acetic acid, in a solvent such as toluene (B28343) or ethanol (B145695). wikipedia.orgrsc.org This condensation creates a new carbon-carbon double bond, linking the phenoxyacetamide scaffold to the thiazolidinedione ring. rsc.orgresearchgate.net

Table 2: Selected Thiazolidinedione Derivatives Synthesized from 2-(4-formylphenoxy)-N-(phenyl)acetamide rsc.org

Derivative NameReactantResulting Heterocycle
2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)-methyl]phenoxy}-N-(phenyl)-acetamide2,4-Thiazolidinedione2,4-Thiazolidinedione
N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamideRhodanine (2-Thioxo-4-thiazolidinone)Rhodanine

Fused pyran and chromene ring systems can be synthesized from 2-(4-formylphenoxy)-N-(aryl)acetamides using a one-pot, three-component reaction. nih.gov This efficient synthetic approach involves reacting the aldehyde precursor with malononitrile (B47326) and an active methylene (B1212753) compound. nih.gov The choice of the active methylene reagent determines the final heterocyclic structure. For instance, reagents like dimedone, 4-hydroxycoumarin, or 3H-pyrazol-3-one, in the presence of a base like piperidine, lead to the formation of novel 2-phenoxy-N-phenylacetamide hybrids incorporating scaffolds such as 2-amino-3-cyano-4H-chromene or 2-amino-3-cyanopyrano[3,2-c]chromene. nih.gov

Table 3: Fused Pyran and Chromene Systems from 2-(4-formylphenoxy)-N-(aryl)acetamides nih.gov

Active Methylene ReagentResulting Fused Heterocycle
Dimedone2-Amino-3-cyano-4H-chromene derivative
4-Hydroxycoumarin2-Amino-3-cyanopyrano[3,2-c]chromene derivative
3H-Pyrazol-3-one6-Amino-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole derivative

A review of the scientific literature did not yield specific examples of the direct synthesis of indolin-2-one conjugates starting from this compound or its N-aryl analogues. While the Knoevenagel condensation is a known method for reacting aldehydes with active methylene groups, such as the one present at the C3 position of the indolin-2-one ring, documented instances of this specific reaction with the title compound were not identified.

Incorporation of Heterocyclic Ring Systems

Functionalization for Specific Research Applications

The derivatization of this compound is often guided by the goal of producing molecules for specific research applications, particularly in medicinal chemistry and drug discovery. The synthesized analogues are frequently evaluated for various biological activities.

For example, the thiazolidinedione derivatives have been synthesized and investigated for their anti-proliferative properties against cancer cell lines. rsc.org Similarly, other thiazolidinone derivatives have been designed as potential non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netmdpi.com The incorporation of the acridine (B1665455) moiety onto thiazolidinedione derivatives of the parent compound has been explored for developing new antitumor agents. wikipedia.org

Furthermore, modifications of the acetamide portion of the molecule have been explored to create inhibitors for specific enzymes. A series of methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate (B1210297) derivatives were synthesized and identified as a new class of acetylcholinesterase inhibitors, which are relevant for research into treatments for Alzheimer's disease. nih.gov The design of N-substituted acetamide derivatives has also been used to develop potent antagonists for the P2Y₁₄ receptor, a target for inflammatory diseases. The synthesis of fused pyran and chromene derivatives has been driven by the wide spectrum of biological activities these scaffolds possess, including potential anticancer and antimicrobial properties. nih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. While specific experimental data for 2-(4-formylphenoxy)-N-methylacetamide is not widely published, analysis of the closely related analogue, 2-(4-formylphenoxy)-N-phenylacetamide, offers significant insight into the expected spectrum.

In a typical ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. The aldehydic proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 9.88–9.93 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the formyl-substituted ring typically appear as two distinct doublets, one for the protons ortho to the formyl group (around 7.88–7.91 ppm) and another for the protons ortho to the ether linkage (around 7.12–7.18 ppm).

The methylene (B1212753) protons (OCH₂) adjacent to the ether oxygen would likely be observed as a singlet around 4.69–4.85 ppm. For the N-methylacetamide moiety specifically, the N-methyl (N-CH₃) protons would present as a singlet, while the amide proton (NH) signal would also be a singlet, its chemical shift being sensitive to solvent and concentration.

Table 1: Representative ¹H NMR Data for 2-(4-formylphenoxy)-N-phenylacetamide (Data for a closely related analogue)

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (CHO) 9.93 Singlet -
Aromatic (Ar-H) 7.91 Doublet 8.7
Aromatic (Ar-H) 7.12 Doublet 8.7
Methylene (OCH₂) 4.69 Singlet -
Amide (NH) 8.20 Broad Singlet -

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The most downfield signal would correspond to the aldehydic carbon (CHO), expected around 190.9 ppm. The carbonyl carbon of the amide (C=O) would also be significantly downfield, typically in the range of 170.0 ppm.

Aromatic carbons show signals between 110 and 165 ppm. The carbon atom to which the formyl group is attached and the one bearing the ether linkage would be the most downfield among the aromatic signals. The aliphatic carbons—the methylene carbon (OCH₂) and the N-methyl carbon (N-CH₃)—would appear at the most upfield positions in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aldehyde (CHO) ~191
Amide (C=O) ~170
Aromatic (C-O) ~160-165
Aromatic (C-CHO) ~135
Aromatic (CH) ~115-132
Methylene (OCH₂) ~65-70
N-Methyl (N-CH₃) ~25-30

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships. For instance, it would show a correlation between the coupled aromatic protons on the phenoxy ring, confirming their ortho relationship.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons. For example, a correlation between the aldehydic proton and the aromatic carbon it's attached to would confirm the assignment of that carbon signal. Similarly, correlations from the methylene protons (OCH₂) to the aromatic carbons of the phenoxy ring would establish the connectivity of the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which helps in determining the molecule's conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In the analysis of related acetamide (B32628) compounds, ESI-MS has been used to confirm the molecular weight by observing the protonated molecular ion [M+H]⁺. For 2-(4-formylphenoxy)-N-phenylacetamide (C₁₅H₁₃NO₃, Molecular Weight: 255.27 g/mol ), the [M+H]⁺ ion was observed at an m/z of 256.11.

For the target compound, this compound (C₁₀H₁₁NO₃), the calculated molecular weight is 193.20 g/mol . Therefore, in an ESI-MS experiment, the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 194.21.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For a molecule with the formula C₁₀H₁₁NO₃, the theoretical exact mass of the [M+H]⁺ ion would be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition, providing definitive evidence for the compound's identity.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of "this compound" is expected to display a series of characteristic absorption bands that confirm the presence of the aromatic ring, the aldehyde group, the ether linkage, and the secondary amide group.

The analysis of the spectrum involves assigning observed absorption frequencies (in wavenumbers, cm⁻¹) to specific vibrational modes within the molecule. While a direct experimental spectrum for this specific compound is not publicly available, a detailed analysis can be compiled based on the known frequencies for its constituent functional groups, supported by data from closely related analogues such as 2-(4-formylphenoxy)-N-phenylacetamide and N-methylacetamide. rsc.orgchemicalbook.com

Key expected vibrational frequencies and their assignments are detailed below:

Aromatic and Aldehyde C-H Stretching: The spectrum is expected to show sharp bands in the region of 3100-3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations. Additionally, characteristic peaks for the aldehyde C-H stretch typically appear between 2850 cm⁻¹ and 2750 cm⁻¹. rsc.org

N-H Stretching: A distinct, and often strong, absorption band corresponding to the N-H stretching vibration of the secondary amide is anticipated in the region of 3350-3310 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups, which are expected to give rise to strong absorption bands. The aldehyde C=O stretch is typically observed around 1700-1680 cm⁻¹. The amide I band, which is primarily due to the C=O stretching of the secondary amide, is expected near 1670-1650 cm⁻¹. rsc.org

Aromatic C=C Stretching: Vibrations from the carbon-carbon double bonds in the benzene (B151609) ring usually produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. rsc.org

Ether C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₂) is expected to produce a strong, characteristic absorption band due to asymmetric C-O-C stretching, typically found in the 1260-1230 cm⁻¹ range. rsc.org

C-N Stretching: The stretching vibration of the amide C-N bond is expected in the 1250-1200 cm⁻¹ region.

The following table summarizes the anticipated FT-IR spectral data for "this compound."

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3330Medium-StrongN-H StretchSecondary Amide
~3070MediumAromatic C-H StretchAromatic Ring
~2830, ~2740Weak-MediumAldehyde C-H Stretch (Fermi resonance)Aldehyde
~1690StrongC=O StretchAldehyde
~1660StrongAmide I (C=O Stretch)Secondary Amide
~1600, ~1580Medium-StrongC=C StretchAromatic Ring
~1540MediumAmide II (N-H Bend & C-N Stretch)Secondary Amide
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~830StrongC-H Out-of-Plane Bend (para-disubstituted)Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of "this compound" contains two primary chromophores: the substituted benzene ring and the N-methylacetamide moiety. The benzene ring, substituted with an auxochromic ether group and a chromophoric formyl group, is expected to exhibit π → π* transitions. Simple amides, such as N-methylacetamide, are known to have electronic transitions around 190 nm. researchgate.net The conjugation of the formyl group and the phenoxy ether with the aromatic ring is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

The anticipated UV-Vis spectral data would likely show absorption bands characteristic of these electronic transitions.

Predicted λmax (nm)Electronic TransitionChromophore
~200-220π → πAmide
~270-290π → πSubstituted Benzene Ring
~310-330n → π*Carbonyl Groups

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's empirical and molecular formula, thereby confirming its atomic composition and purity.

For "this compound," the molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol . The theoretical elemental composition can be calculated from this formula.

The table below shows the calculated elemental percentages for the compound. Experimental "Found" values from a successful synthesis and purification would be expected to be within ±0.4% of these theoretical values.

ElementMolecular FormulaCalculated (%)Found (%)
Carbon (C)C₁₀H₁₁NO₃62.17N/A
Hydrogen (H)C₁₀H₁₁NO₃5.74N/A
Nitrogen (N)C₁₀H₁₁NO₃7.25N/A
Oxygen (O)C₁₀H₁₁NO₃24.84N/A

Note: "Found (%)" values are obtained from experimental analysis and are not available in the cited literature. They are presented here to illustrate the format of reporting.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Studies of Reaction Energy Surfaces

Quantum mechanical calculations are fundamental to understanding the energetics and pathways of chemical reactions. A potential energy surface (PES) maps the potential energy of a system as a function of its atomic coordinates and is a key concept in computational chemistry. libretexts.orglibretexts.org For a molecule like 2-(4-formylphenoxy)-N-methylacetamide, QM studies could elucidate the mechanisms of its synthesis or degradation.

For instance, the formation of the amide bond is a critical step in the synthesis of this molecule. QM methods, such as Density Functional Theory (DFT), can be used to model the reaction between a phenoxyacetic acid derivative and methylamine. These calculations would identify the transition states and intermediates along the reaction coordinate, providing the activation energies for each step. wuxiapptec.com In a study on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31+G(d) level were used to identify three transition states corresponding to hydrogen transfer, internal rearrangement, and water elimination to form a Schiff base. nih.govcanterbury.ac.ukresearchgate.net Similar QM approaches could be applied to reactions involving the formyl group of this compound, such as its oxidation to a carboxylic acid or its participation in condensation reactions.

A hypothetical reaction energy profile for a step in a reaction involving a related compound might look like the following:

Reaction StepReactantsTransition State (TS)IntermediatesProductsActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Nucleophilic AttackAldehyde + Amine[Aldehyde---Amine]‡Hemiaminal-15.2-5.8
DehydrationHemiaminal[Hemiaminal---H2O]‡-Imine + H2O25.710.3

Note: The data in this table is illustrative and based on typical values for similar reactions, not on specific calculations for this compound.

Molecular Modeling and Structure Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can predict its three-dimensional structure, conformational flexibility, and interactions with other molecules. Molecular dynamics (MD) simulations, for example, can provide a detailed picture of the molecule's behavior in different environments, such as in aqueous solution.

Studies on the related molecule N-methylacetamide (NMA) in water have used MD simulations to investigate fluctuations in the amide I mode frequency, which is sensitive to the local environment and hydrogen bonding. aip.orgresearchgate.net These simulations showed that the ensemble averaged amide I mode frequency shift was in excellent agreement with experimental values. aip.orgresearchgate.net An ab initio MD simulation of NMA in methanol (B129727) revealed faster hydrogen bond dynamics compared to water, indicating a weaker solute-solvent interaction. nih.gov Such studies on this compound could provide valuable information on its solvation and how different functional groups interact with the solvent.

Molecular docking is another crucial molecular modeling technique, particularly in drug discovery. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to predict its binding affinity to a biological target, such as an enzyme or receptor. In a study on phenoxyacetamide derivatives as potential inhibitors of the enzyme DOT1L, molecular docking was used to identify promising candidates, which were then further studied using MD simulations. nih.gov Similarly, phenoxyacetanilide derivatives have been investigated as potential non-steroidal anti-inflammatory drugs through molecular docking against the COX-2 enzyme. semanticscholar.orgresearchgate.net

A representative table of docking results for analogous compounds might include:

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Phenoxyacetamide Derivative 1DOT1L-12.28Gly224, Asp271
Phenoxyacetamide Derivative 2DOT1L-11.95Arg221, Met225
Phenoxyacetanilide Derivative ACOX-2-8.9Tyr385, Ser530
Phenoxyacetanilide Derivative BCOX-2-8.5Arg120, Val523

Note: This data is compiled from studies on related phenoxyacetamide and phenoxyacetanilide derivatives and is for illustrative purposes. nih.govsemanticscholar.org

Virtual Screening Methodologies for Chemical Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com Given a library of compounds, virtual screening methods can be used to prioritize molecules for further experimental testing.

For a compound like this compound, or more likely, a library of its derivatives, virtual screening could be employed to identify potential biological targets or to optimize its structure for a known target. A common approach is structure-based virtual screening, which utilizes molecular docking. For example, a library of benzaldehyde thiosemicarbazone derivatives was screened against the DNA gyrase B of Mycobacterium tuberculosis to identify potential inhibitors. nih.gov In another study, marine aldehyde derivatives were screened against the 3C-like protease of SARS-CoV-2. nih.gov

An automated synthesis platform has been developed to rapidly synthesize hits from virtual screening of a vast "on-demand" library of molecules, demonstrating the integration of computational and experimental approaches. chemrxiv.org

A typical workflow for a virtual screening campaign might involve:

Library Preparation: Assembling a database of chemical structures.

Target Preparation: Obtaining and preparing the 3D structure of the biological target.

Docking: Docking each molecule from the library into the active site of the target.

Scoring and Ranking: Using a scoring function to rank the molecules based on their predicted binding affinity.

Post-processing and Selection: Filtering the top-ranked compounds based on other properties (e.g., drug-likeness) and selecting a subset for experimental validation.

Catalyst Design and Optimization through Computational Approaches

Computational chemistry plays a vital role in the design and optimization of catalysts for chemical reactions. mdpi.com For the synthesis of this compound, which involves the formation of an amide bond, computational methods can be used to design more efficient catalysts.

DFT calculations are widely used to investigate the mechanisms of catalytic reactions and to predict the performance of new catalysts. For example, DFT has been used to study the mechanism of amide bond formation catalyzed by zirconium-based metal-organic frameworks (MOFs). acs.org These calculations can elucidate the role of the catalyst in lowering the activation energy of the reaction. Similarly, computational studies have been instrumental in understanding and improving organoboron catalysts for direct amide bond formation. researchgate.netresearchgate.net

In a study on the palladium-catalyzed reaction of alkynyl-substituted benzaldehydes with indoles, DFT calculations were used to elucidate the detailed reaction mechanism and identify the rate-determining step. tandfonline.com For the synthesis of this compound, computational approaches could be used to screen different catalysts (e.g., transition metal complexes, organocatalysts) and to optimize the reaction conditions to improve yield and selectivity.

An example of how computational data can inform catalyst design is shown in the table below, which compares the calculated activation energies for a key reaction step with different catalysts.

CatalystLigandSolventCalculated Activation Energy (kcal/mol)Predicted Efficiency
Palladium(II)TriphenylphosphineToluene (B28343)22.5Moderate
Palladium(II)XantphosDioxane18.2High
Zirconium(IV)-DMF20.1Good
Boronic Acid-Toluene25.8Low

Note: This data is hypothetical and serves to illustrate how computational results can be used to compare and select catalysts.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of molecules, providing valuable insights for synthetic chemists. For this compound, these methods could predict the reactivity of its different functional groups (the formyl group, the amide, and the aromatic ring) towards various reagents.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. crpsonline.comijrdpl.comresearchgate.netresearchgate.netnih.gov For a series of phenoxyacetamide derivatives, QSAR studies have been conducted to develop models that predict their inhibitory activity against monoamine oxidase (MAO) enzymes. crpsonline.comijrdpl.comresearchgate.net These models use calculated molecular descriptors (e.g., molecular weight, electronic properties, and polarizability) to predict the activity of new compounds. crpsonline.com

DFT calculations can also be used to predict reactivity and selectivity. For example, DFT studies on the reaction of substituted benzaldehydes can explain the influence of different substituents on the reaction mechanism and rates. nih.govcanterbury.ac.ukresearchgate.net In a study of an N-heterocyclic carbene (NHC)-catalyzed cycloaddition reaction, DFT was used to determine the reaction mechanism and the origin of stereoselectivity. rsc.org Similar studies on this compound could predict, for instance, whether a nucleophile would preferentially attack the formyl carbon or the amide carbonyl, or the regioselectivity of electrophilic aromatic substitution on the phenoxy ring.

A QSAR model for a series of related compounds might be represented by an equation like:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.5 * (HOMO-LUMO gap) + 3.5

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient.

TPSA is the topological polar surface area.

HOMO-LUMO gap is the energy difference between the highest occupied and lowest unoccupied molecular orbitals.

This equation illustrates how different calculated molecular properties can be correlated with experimental activity to predict the behavior of new compounds.

Role As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Compound Synthesis

The molecular architecture of 2-(4-formylphenoxy)-N-methylacetamide, and more broadly its N-aryl analogues, makes it an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. The aldehyde group is particularly reactive and serves as a key handle for constructing cyclic systems.

One of the most common applications is in the synthesis of Schiff bases (imines). The aldehyde group readily undergoes condensation reactions with primary amines to form these compounds. These Schiff bases can be final products with their own biological activities or can serve as intermediates for the synthesis of other heterocyles.

Furthermore, 2-(4-formylphenoxy)-N-arylacetamides are employed in multicomponent reactions to build complex heterocyclic frameworks. For instance, they are utilized in Hantzsch-like reactions for the synthesis of 1,4-dihydropyridine derivatives. These reactions involve the condensation of the aldehyde with a β-ketoester and a source of ammonia. The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry.

The versatility of this precursor is also demonstrated in its use to create fused heterocyclic systems. By reacting with appropriate active methylene (B1212753) compounds and nitrogen binucleophiles, a variety of fused pyrimidines, quinazolines, and other intricate heterocyclic structures can be accessed.

A selection of heterocyclic compounds synthesized from 2-(4-formylphenoxy)-N-arylacetamide precursors is presented in the interactive table below.

PrecursorReagentsResulting Heterocyclic SystemReference
2-(4-formylphenoxy)-N-arylacetamidePrimary Aromatic AminesSchiff Bases (Imines) archivepp.com
2-(4-formylphenoxy)-N-arylacetamides3-Aminocrotononitrile or 1,3-Dicarbonyl Compounds and Ammonium Acetate (B1210297)1,4-Dihydropyridines and their fused derivatives
2-(4-formylphenoxy)-N-arylacetamidesActive Methylene Reagents and Nitrogen Bi-nucleophilesFused Pyrimidines and Quinazolines

Scaffold for Novel Chemical Entities in Pharmaceutical Research (General Chemical Space Exploration)

In the field of pharmaceutical research, the exploration of "chemical space" is paramount to the discovery of new drugs. This involves the synthesis of diverse libraries of compounds to be screened for biological activity against a multitude of therapeutic targets. The 2-(4-formylphenoxy)acetamide (B142961) core serves as an excellent scaffold for this purpose. A scaffold is a central molecular framework upon which various substituents can be systematically introduced to generate a library of related molecules.

The utility of the 2-(4-formylphenoxy)acetamide scaffold lies in its synthetic tractability and the ability to introduce diversity at multiple points. The N-substituent on the acetamide (B32628) can be varied, the phenoxy ring can be further substituted, and the formyl group can be transformed into a wide range of other functionalities or used to link to other molecular fragments. This allows for the creation of a large number of derivatives with a wide range of physicochemical properties, which is a key aspect of chemical space exploration.

Derivatives of the phenoxyacetamide scaffold have been investigated for a wide range of potential therapeutic applications, including but not limited to:

Anticancer agents: Modifications of the core structure have led to compounds with cytotoxic activity against various cancer cell lines.

Anti-inflammatory and analgesic agents: The scaffold has been used to develop compounds with pain-relieving and anti-inflammatory properties.

Antimicrobial agents: Derivatives have shown activity against various bacterial and fungal strains.

The following table provides examples of biological activities investigated for derivatives based on the phenoxyacetamide scaffold.

ScaffoldInvestigated Biological Activity
PhenoxyacetamideAnticancer
PhenoxyacetamideAnti-inflammatory
PhenoxyacetamideAnalgesic
PhenoxyacetamideAntimicrobial

This systematic exploration of the chemical space around the 2-(4-formylphenoxy)acetamide core allows medicinal chemists to establish structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective drug candidates.

Contribution to Materials Science Research

While the application of this compound is well-documented in the synthesis of discrete molecules for pharmaceutical research, its direct and extensive contribution to the field of materials science is less reported in the available literature. However, the functional groups present in the molecule suggest its potential as a monomer or a cross-linking agent in the synthesis of functional polymers and other materials.

The aldehyde functionality can participate in polymerization reactions, for example, with phenols to form phenolic resins, or with amines to form polyimines. The secondary amide group provides a site for hydrogen bonding, which can influence the macroscopic properties of a polymer, such as its mechanical strength and thermal stability. The ether linkage generally imparts a degree of flexibility to a polymer backbone.

Theoretically, this compound could be used to synthesize novel polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage, and they find widespread use as engineering plastics and fibers. The bifunctionality of derivatives of this molecule (e.g., by converting the formyl group to a carboxylic acid or an amine) could allow for its incorporation into polyamide chains through step-growth polymerization.

Furthermore, the aromatic nature of the phenoxy group, combined with the reactive aldehyde, makes it a potential precursor for the synthesis of organic dyes or other functional materials with interesting optical or electronic properties. However, specific examples of the use of this compound in the synthesis of materials like polymers or functional dyes are not prominently featured in the current scientific literature.

Supramolecular Chemistry Investigations

Design of Supramolecular Assemblies Incorporating the Compound

While specific supramolecular assemblies incorporating 2-(4-formylphenoxy)-N-methylacetamide have not been detailed in available research, the molecule's structure lends itself to several design strategies. The N-methylacetamide moiety can form strong N-H···O=C hydrogen bonds, leading to the formation of one-dimensional tapes or two-dimensional sheets, a common motif in the crystal engineering of amides. The formyl group can participate in weaker C-H···O interactions or act as a coordination site for metal ions.

Furthermore, the aromatic phenoxy group can engage in π-π stacking interactions, which are crucial in organizing molecules in the solid state. Hierarchical structures could be formed through the interplay of these different non-covalent interactions, potentially leading to complex and functional supramolecular architectures. The formation of such assemblies is often directed by the careful choice of solvents and co-crystallizing agents that can interact specifically with the different functional groups of the molecule.

Table 1: Potential Non-covalent Interactions involving this compound

Functional Group Potential Non-covalent Interactions
N-methylacetamide N-H···O=C hydrogen bonds, C-H···O interactions
Formyl C-H···O interactions, coordination to metal ions

Exploration of Host-Guest Interactions

There is no specific literature detailing the host-guest chemistry of this compound. However, its potential as a host or guest molecule can be inferred from its structure. The presence of an aromatic ring and multiple hydrogen bonding sites suggests it could act as a guest, binding within the cavities of larger host molecules such as cyclodextrins, calixarenes, or self-assembled molecular cages. The formyl group, in particular, could serve as an anchor point within a host's cavity.

Conversely, self-assembled structures of this compound could potentially create cavities capable of encapsulating smaller guest molecules. The nature and selectivity of such host-guest systems would be dictated by the size, shape, and chemical complementarity of the interacting species.

Supramolecular Control over Chemical Reactivity in Solid State

The solid-state reactivity of this compound has not been specifically investigated. However, the principles of crystal engineering suggest that its reactivity could be controlled through supramolecular interactions. For instance, the alignment of molecules in a crystal lattice can be engineered to facilitate specific photochemical reactions, such as [2+2] or [4+4] cycloadditions, if the molecule were to contain a reactive double bond.

In the case of this compound, the formyl group could potentially undergo reactions in the solid state, such as condensations or additions. The stereochemical outcome of such reactions would be highly dependent on the precise arrangement of the molecules in the crystal, which can be influenced by co-crystallization with other molecules that act as templates. This supramolecular control can lead to the synthesis of products that are difficult to obtain in solution-phase reactions.

Applications in Supramolecular Polymer and Cage Development

The bifunctional nature of this compound, with its distinct recognition sites, makes it a candidate for the construction of supramolecular polymers and cages.

Supramolecular Polymers: Through directional and reversible non-covalent interactions like hydrogen bonding, chains or networks of repeating monomer units can be formed. The N-methylacetamide group is a well-known motif for creating robust hydrogen-bonded chains. The formyl group could be used to introduce secondary interactions or to create responsive polymers that change their properties upon chemical stimulation.

Supramolecular Cages: The formyl group can be a key reactive site for the formation of discrete, cage-like structures through dynamic covalent chemistry. For example, reaction of the aldehyde with primary amines to form imines is a common strategy for the self-assembly of molecular cages. In such a design, this compound would act as a panel or linker, with the N-methylacetamide group providing secondary interactions to stabilize the final cage structure or to interact with encapsulated guest molecules. The development of such cages could have applications in molecular recognition, catalysis, and encapsulation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Cyclodextrins

Catalytic Applications and Catalyst Development

Role in Catalyzed Organic Reactions

"2-(4-formylphenoxy)-N-methylacetamide" and its N-aryl analogues are key reactants in several important catalyzed organic syntheses, primarily in the formation of heterocyclic compounds like 2-oxindoles, 4H-pyrans, and Schiff bases.

Synthesis of 2-Oxindole Derivatives: In the synthesis of 2-oxindole derivatives, which are scaffolds with significant biological activity, "2-(4-formylphenoxy)-N-substituted-phenyl-acetamide" acts as the aldehyde component. It undergoes a piperidine-catalyzed condensation reaction with 5-substituted-1H-indolin-2-ones. This reaction is a variation of the Knoevenagel condensation, where the active methylene (B1212753) group of the oxindole (B195798) nucleus attacks the formyl group of the acetamide (B32628) derivative.

Synthesis of Fused 4H-Pyrans: The compound is instrumental in the one-pot, three-component synthesis of novel fused 4H-pyrans. In this reaction, "2-(4-formylphenoxy)-N-(aryl)acetamide" serves as the aldehyde source. The synthesis proceeds via a piperidine-catalyzed reaction with malononitrile (B47326) and an active methylene reagent, such as dimedone or 4-hydroxycoumarin. The reaction cascade involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to yield the pyran ring system.

Synthesis of Schiff Bases: "2-(4-formylphenoxy)-N-aryl acetamides" are also utilized as the carbonyl component in the synthesis of Schiff bases. These reactions involve the condensation of the formyl group with primary aromatic amines. The formation of the imine linkage is typically catalyzed by an acid. While specific catalysts for this reaction with the title compound are not extensively detailed, general acid catalysis is a common and effective method for promoting this type of condensation.

Development of Catalytic Systems Utilizing the Compound or Its Derivatives

The development of efficient catalytic systems is crucial for the successful synthesis of the aforementioned heterocyclic compounds from "this compound" and its derivatives.

Piperidine (B6355638) as an Organocatalyst: For the synthesis of both 2-oxindole and 4H-pyran derivatives, piperidine is a commonly employed and effective basic organocatalyst. Its role is to facilitate the initial Knoevenagel condensation by deprotonating the active methylene compound, thereby generating a nucleophilic carbanion. This catalytic system is advantageous due to the low cost, ready availability, and operational simplicity of piperidine. The reactions are typically carried out under reflux conditions in a suitable solvent like methanol (B129727) or ethanol (B145695).

Acid Catalysis for Schiff Base Formation: In the synthesis of Schiff bases, acid catalysts are often used to activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. Catalytic amounts of acids like acetic acid can be employed. The reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine product. The choice of catalyst and reaction conditions can be optimized to drive the equilibrium towards the product.

The following table summarizes the catalytic systems used in reactions involving "2-(4-formylphenoxy)-N-arylacetamides".

ProductReactantsCatalystSolventConditions
2-Oxindole Derivatives2-(4-formylphenoxy)-N-substituted-phenyl-acetamide, 5-substituted-1H-indolin-2-onesPiperidineMethanolReflux, 1-4 h
Fused 4H-Pyrans2-(4-formylphenoxy)-N-(aryl)acetamide, Malononitrile, Active Methylene ReagentPiperidineEthanolReflux, 3 h
Schiff Bases2-(4-formylphenoxy)-N-aryl acetamide, Primary Aromatic AminesAcid Catalyst (e.g., Acetic Acid)MethanolNot specified

Catalyst Optimization and Mechanism in Reactions Involving the Compound

The efficiency of the catalyzed reactions involving "this compound" can be enhanced through catalyst optimization and a thorough understanding of the reaction mechanism.

Mechanism of Piperidine-Catalyzed Reactions:

The piperidine-catalyzed synthesis of 2-oxindoles and 4H-pyrans proceeds through a series of well-established reaction steps:

Iminium Ion Formation (in some cases) and Enolate/Carbanion Generation: Piperidine, a secondary amine, can react with the aldehyde to form an iminium ion, which is a more reactive electrophile. Simultaneously, piperidine acts as a base to deprotonate the active methylene compound (the oxindole or the reactant in the pyran synthesis), forming a nucleophilic enolate or carbanion.

Knoevenagel Condensation: The generated nucleophile then attacks the carbonyl carbon of the aldehyde (or the iminium ion), leading to a C-C bond formation. This is followed by dehydration to yield the Knoevenagel condensation product, an α,β-unsaturated intermediate.

Michael Addition (for 4H-Pyran Synthesis): In the three-component reaction for 4H-pyran synthesis, the Knoevenagel adduct undergoes a Michael addition with the deprotonated active methylene reagent.

Cyclization and Tautomerization: The final step involves an intramolecular cyclization to form the pyran ring, followed by tautomerization to yield the stable aromatic 4H-pyran derivative.

Catalyst Optimization:

Optimization of these catalytic reactions generally involves the systematic variation of several parameters to maximize the product yield and minimize reaction times. Key areas for optimization include:

Catalyst Loading: The amount of piperidine or acid catalyst can be varied to find the optimal concentration that promotes the reaction without leading to side reactions.

Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate and equilibrium. Solvents like methanol and ethanol are often effective for these types of condensations.

Temperature: Reaction temperature is a critical parameter. While reflux conditions are commonly used to accelerate the reaction, lower temperatures might be necessary in some cases to improve selectivity.

Reactant Stoichiometry: Varying the molar ratios of the reactants can also be explored to push the reaction to completion.

A deeper understanding of the reaction mechanism through kinetic studies and computational modeling could further aid in the rational design of more efficient catalytic systems for reactions involving the versatile building block, "this compound".

Q & A

Q. What are the optimal synthetic routes for 2-(4-formylphenoxy)-N-methylacetamide and its derivatives?

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 2-chloro-N-methylacetamide with the potassium salt of 4-hydroxybenzaldehyde in dimethylformamide (DMF) under reflux conditions (80–90°C) for 6–8 hours . Derivatives are synthesized by varying the aryl/alkyl substituents on the acetamide group. For example:

  • Derivatization : Substituting the phenyl group with pyridinyl or benzyl moieties via coupling reactions using piperidine as a catalyst in ethanol-dioxane (1:1) at reflux yields analogs with 60–75% efficiency .

Q. Key Reaction Conditions :

ReactantsSolventCatalystTemperatureYieldReference
4-HydroxybenzaldehydeDMFK₂CO₃80–90°C80–86%
Malononitrile + PyrazoloneEthanolPiperidineReflux72–78%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of IR , ¹H/¹³C NMR , and ESI-MS is critical for structural confirmation:

  • IR : Confirms the presence of formyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • ¹H NMR : Key signals include the formyl proton at δ 9.8–10.0 ppm and methyl groups on the acetamide moiety at δ 2.8–3.1 ppm .
  • ESI-MS : Molecular ion peaks (e.g., m/z 283.12 for N-(4-methylbenzyl) derivatives) validate molecular weight .

Q. How can researchers resolve contradictory spectral data for this compound derivatives?

Contradictions in NMR or IR data often arise from polymorphism or solvent effects . To address this:

  • Perform X-ray crystallography to resolve ambiguous proton environments (e.g., distinguishing para-substituted vs. ortho-substituted isomers) .
  • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts in ¹H NMR .
  • Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns in complex derivatives .

Q. What reaction mechanisms govern the reactivity of this compound with active methylene compounds?

The formyl group undergoes Michael addition with active methylene reagents (e.g., malononitrile, pyrazolone):

Nucleophilic Attack : The enolate of malononitrile attacks the formyl carbon, forming a Knoevenagel adduct.

Cyclization : Piperidine catalyzes intramolecular cyclization to yield fused pyran derivatives (e.g., 4H-pyrano[2,3-c]pyrazoles) .

Kinetic Control : Reaction temperature (reflux vs. RT) dictates regioselectivity; higher temperatures favor thermodynamically stable products .

Q. Mechanistic Evidence :

  • Hammett Plots : Electron-withdrawing substituents on the aryl group accelerate reaction rates (ρ = +1.2) .
  • Isotopic Labeling : ¹⁸O tracing confirms oxygen participation in cyclization steps .

Q. How can this compound be leveraged in drug discovery pipelines?

This compound serves as a scaffold for bioactive molecules :

  • Anticancer Agents : Derivatives with pyridinyl or naphthyl groups inhibit tubulin polymerization (IC₅₀ = 1.2–3.5 μM in MCF-7 cells) .
  • Antimicrobials : Bromine-substituted analogs disrupt bacterial membrane integrity (MIC = 8–16 μg/mL against S. aureus) .

Q. Methodological Recommendations :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens, methoxy) and assess bioactivity via MTT assays .
  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like EGFR or DNA gyrase .

Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

Yield discrepancies (e.g., 60% vs. 75%) stem from:

  • Purification Methods : Chromatography vs. recrystallization impacts recovery rates .
  • Catalyst Efficiency : Piperidine concentration (5–10 mol%) correlates with cyclization efficiency .
  • Side Reactions : Competing aldol condensation reduces yields if reaction pH > 9 .

Q. Mitigation Strategies :

  • Optimize catalyst loading via Design of Experiments (DoE) .
  • Monitor reaction progress with TLC/HPLC to terminate at peak product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.